molecular formula C19H18FN3O3 B2645461 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone CAS No. 1705554-16-0

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2645461
CAS No.: 1705554-16-0
M. Wt: 355.369
InChI Key: WWNLVPCFZDEWNN-UHFFFAOYSA-N
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Description

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, oxadiazole, piperidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form the oxadiazole ring.

    Attachment of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the furan moiety: The final step involves coupling the furan ring to the piperidine-oxadiazole intermediate using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used as a probe to study the interactions of fluorophenyl and oxadiazole-containing molecules with biological targets. It can also be used to investigate the metabolic pathways of similar compounds.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features suggest it may have activity against certain biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. The piperidine and furan moieties may also contribute to the overall binding and activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (3-(2-Fluorophenyl)-1,2,4-oxadiazole): Shares the oxadiazole and fluorophenyl groups but lacks the piperidine and furan moieties.

    (3-(2-Fluorophenyl)piperidine): Contains the fluorophenyl and piperidine groups but lacks the oxadiazole and furan moieties.

    (Furan-2-yl)methanone: Contains the furan moiety but lacks the other functional groups.

Uniqueness

The uniqueness of (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-15-7-2-1-6-14(15)18-21-17(26-22-18)11-13-5-3-9-23(12-13)19(24)16-8-4-10-25-16/h1-2,4,6-8,10,13H,3,5,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNLVPCFZDEWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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